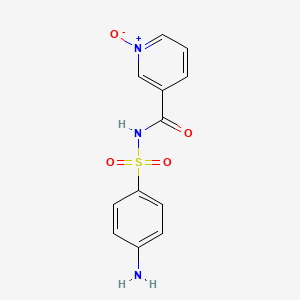

3-(((4-Aminophenyl)sulfonyl)carbamoyl)pyridine 1-oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(((4-Aminophenyl)sulfonyl)carbamoyl)pyridine 1-oxide” is a chemical compound with the CAS Number: 923139-06-4 . It has a molecular weight of 293.3 and its IUPAC name is 4-amino-N-[(1-oxido-3-pyridinyl)carbonyl]benzenesulfonamide . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11N3O4S/c13-10-3-5-11(6-4-10)20(18,19)14-12(16)9-2-1-7-15(17)8-9/h1-8H,13H2,(H,14,16) . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 293.3 . The InChI code provides information about its molecular structure .Aplicaciones Científicas De Investigación

Graphene Oxide Catalysis

Magnetically separable graphene oxide anchored sulfonic acid nanoparticles exhibit high catalytic activity for the synthesis of complex pyrazolopyridine derivatives. These catalysts offer the advantage of easy separation and reuse without significant loss of performance, making them valuable for green chemistry applications (Zhang et al., 2016).

Advanced Polymer Materials

Novel fluorinated polyamides containing pyridine and sulfone moieties have been synthesized, demonstrating high solubility in organic solvents, excellent thermal stability, and low dielectric constants. These materials are promising for applications in high-performance polymers due to their unique electrical and mechanical properties (Liu et al., 2013).

Ionic Liquids Synthesis

A key step in the synthesis of a new class of ionic liquids involves the aminolysis of epoxides by 2-picolylamine, catalyzed by Al(OTf)3 under solvent-free conditions. This process underscores the importance of such compounds in the development of environmentally friendly solvents and reaction media (Fringuelli et al., 2004).

Green Chemistry

The synthesis and green metric evaluation of a specific sulfonyl pyridine derivative used in the preparation of Dexlansoprazole highlight advancements in green chemistry practices. This research emphasizes the importance of modifying synthetic routes to improve atom economy, reduce waste, and enhance the overall environmental friendliness of chemical processes (Gilbile et al., 2017).

Propiedades

IUPAC Name |

N-(4-aminophenyl)sulfonyl-1-oxidopyridin-1-ium-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4S/c13-10-3-5-11(6-4-10)20(18,19)14-12(16)9-2-1-7-15(17)8-9/h1-8H,13H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CISIRNCYBFESJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])C(=O)NS(=O)(=O)C2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4S)-4-azaniumyl-5-[[6-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-oxohexyl]amino]-5-oxopentyl]-(diaminomethylidene)azanium;2,2,2-trifluoroacetate](/img/structure/B2536161.png)

![2-(3-Methoxyphenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2536171.png)

![(3E)-3-[(3,4-dichlorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B2536175.png)

![N-[[3-(3-Propyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2536176.png)

![4-cyano-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2536179.png)

![N-[cyano-(2,4-difluorophenyl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2536180.png)

![2-[2-(3,4-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2536184.png)